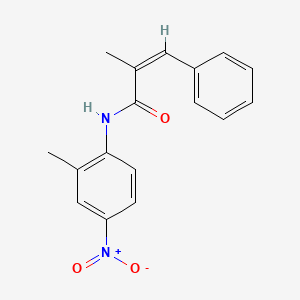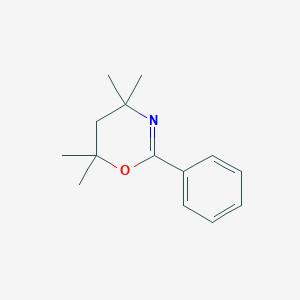
2-methyl-N-(2-methyl-4-nitrophenyl)-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(2-methyl-4-nitrophenyl)-3-phenylacrylamide, also known as MMNPA, is an organic compound that belongs to the class of acrylamides. MMNPA has been widely studied in scientific research due to its potential applications in various fields such as medicine, biochemistry, and materials science.
作用机制
The mechanism of action of 2-methyl-N-(2-methyl-4-nitrophenyl)-3-phenylacrylamide is not fully understood. However, it is believed that this compound exerts its effects by binding to specific receptors in the body. This binding leads to a cascade of biochemical and physiological events that result in the observed effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects, as well as the ability to reduce fever. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
实验室实验的优点和局限性
One of the advantages of 2-methyl-N-(2-methyl-4-nitrophenyl)-3-phenylacrylamide for lab experiments is its ease of synthesis. This compound can be synthesized using relatively simple chemical reactions, making it readily available for scientific research. Additionally, this compound has been shown to have a wide range of applications in various fields, making it a versatile compound for scientific research.
However, there are also limitations to the use of this compound in lab experiments. One limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects. Additionally, the effects of this compound can vary depending on the species and strain of animal used in experiments, which can complicate the interpretation of results.
未来方向
There are several future directions for the study of 2-methyl-N-(2-methyl-4-nitrophenyl)-3-phenylacrylamide. One direction is to further explore the mechanism of action of this compound, which could lead to the development of new drugs and therapies. Another direction is to investigate the potential applications of this compound in materials science, such as the synthesis of new materials with unique properties. Additionally, further studies are needed to determine the safety and toxicity of this compound, which could have implications for its potential use in medicine.
合成方法
2-methyl-N-(2-methyl-4-nitrophenyl)-3-phenylacrylamide can be synthesized by the reaction of 2-methyl-4-nitroaniline with phenylacetic acid in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with acryloyl chloride to obtain this compound. This method of synthesis has been widely used in the preparation of this compound for scientific research purposes.
科学研究应用
2-methyl-N-(2-methyl-4-nitrophenyl)-3-phenylacrylamide has been studied extensively in scientific research due to its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In biochemistry, this compound has been used as a probe to study the binding properties of proteins and enzymes. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties.
属性
IUPAC Name |
(Z)-2-methyl-N-(2-methyl-4-nitrophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-11-15(19(21)22)8-9-16(12)18-17(20)13(2)10-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,20)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBOLEVDGASJMO-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C\C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-methyl-2-pyridinyl)propyl]-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5416561.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,4-diazepan-5-one](/img/structure/B5416568.png)

![N-[1-(3-hydroxy-1-adamantyl)ethyl]-2-methoxypyrimidine-5-carboxamide](/img/structure/B5416584.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-isopropoxybenzamide](/img/structure/B5416586.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methylpiperidine](/img/structure/B5416590.png)
![4-{[2-methyl-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5416594.png)
![5-{3-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5416602.png)

![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5416613.png)
![6-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5416619.png)
![N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5416627.png)
![N-(2-{1-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]piperidin-3-yl}ethyl)acetamide](/img/structure/B5416640.png)
